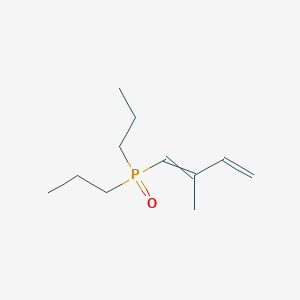
(2-Methylbuta-1,3-dien-1-yl)(oxo)dipropyl-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylbuta-1,3-dien-1-yl)(oxo)dipropyl-lambda~5~-phosphane is an organophosphorus compound. Organophosphorus compounds are a class of organic compounds containing phosphorus. They are widely used in various fields, including agriculture, medicine, and materials science, due to their diverse chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbuta-1,3-dien-1-yl)(oxo)dipropyl-lambda~5~-phosphane typically involves the reaction of appropriate phosphine precursors with dienes under controlled conditions. The reaction conditions may include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions using optimized conditions to maximize yield and minimize costs. This could include continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions
(2-Methylbuta-1,3-dien-1-yl)(oxo)dipropyl-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphine derivatives.
科学的研究の応用
Chemistry
In chemistry, (2-Methylbuta-1,3-dien-1-yl)(oxo)dipropyl-lambda~5~-phosphane can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology
In biological research, this compound may be used to study the interactions of organophosphorus compounds with biological molecules, providing insights into enzyme inhibition and other biochemical processes.
Medicine
In medicine, organophosphorus compounds are often explored for their potential as therapeutic agents, including their use as enzyme inhibitors or in drug delivery systems.
Industry
Industrially, this compound can be used in the synthesis of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
作用機序
The mechanism of action of (2-Methylbuta-1,3-dien-1-yl)(oxo)dipropyl-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The specific pathways involved depend on the biological context and the compound’s structure.
類似化合物との比較
Similar Compounds
Similar compounds include other organophosphorus compounds such as triphenylphosphine, tributylphosphine, and diphenylphosphine. These compounds share similar chemical properties and reactivity but differ in their specific substituents and applications.
Uniqueness
(2-Methylbuta-1,3-dien-1-yl)(oxo)dipropyl-lambda~5~-phosphane is unique due to its specific structure, which imparts distinct reactivity and potential applications. Its dienyl group and oxo functionality make it a versatile compound for various chemical transformations and applications.
特性
CAS番号 |
64423-16-1 |
|---|---|
分子式 |
C11H21OP |
分子量 |
200.26 g/mol |
IUPAC名 |
1-dipropylphosphoryl-2-methylbuta-1,3-diene |
InChI |
InChI=1S/C11H21OP/c1-5-8-13(12,9-6-2)10-11(4)7-3/h7,10H,3,5-6,8-9H2,1-2,4H3 |
InChIキー |
ZIDZJTUWJFWRFD-UHFFFAOYSA-N |
正規SMILES |
CCCP(=O)(CCC)C=C(C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


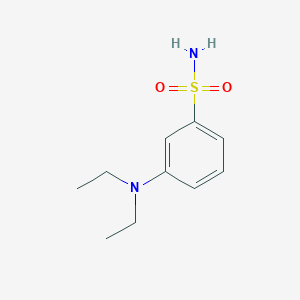
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B14499482.png)
![2-(4-Chlorophenoxy)-1-[4-(prop-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14499488.png)
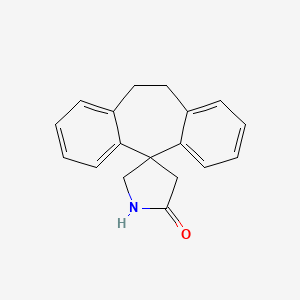
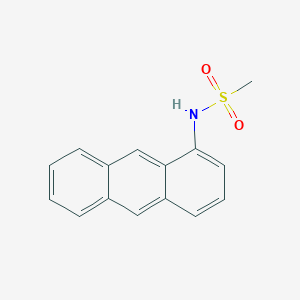
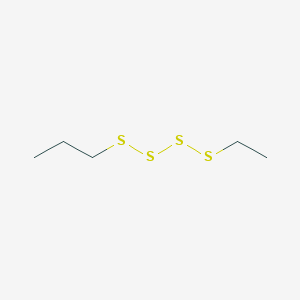
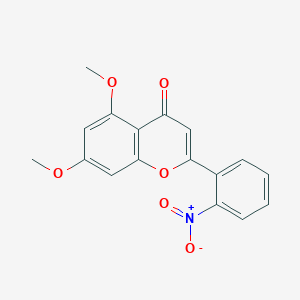

![Naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl-](/img/structure/B14499545.png)
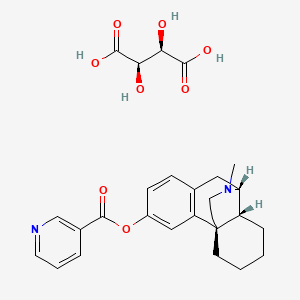

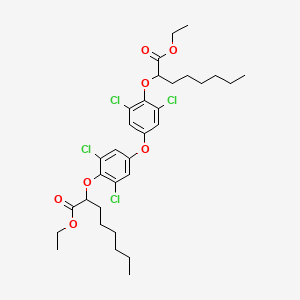
![1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14499554.png)
![Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]-](/img/structure/B14499572.png)
